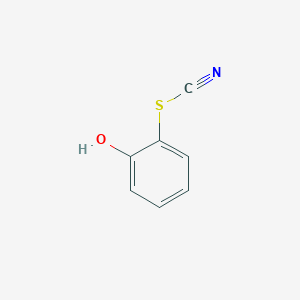

2-Hydroxyphenyl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

468055-58-5 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

(2-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C7H5NOS/c8-5-10-7-4-2-1-3-6(7)9/h1-4,9H |

InChI Key |

IGTALTBJXZWWHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyphenyl Thiocyanate and Its Functionalized Derivatives

Direct Thiocyanation Strategies

Direct methods for introducing a thiocyanate (B1210189) group onto a phenolic ring are crucial for the synthesis of 2-hydroxyphenyl thiocyanate. These strategies involve either nucleophilic substitution reactions or modern electrochemical techniques.

Nucleophilic Substitution Approaches to Phenolic Thiocyanates

Nucleophilic substitution provides a foundational route to aryl thiocyanates. A classic and effective method is the Sandmeyer reaction, which utilizes an aryl diazonium salt as an intermediate. wikipedia.orgnih.gov This process begins with the diazotization of an aromatic amine, such as 2-aminophenol, which is then treated with a copper(I) thiocyanate salt. The diazonium group serves as an excellent leaving group (as nitrogen gas), allowing the thiocyanate nucleophile to substitute it on the aromatic ring. wikipedia.orgorganic-chemistry.org This method is a powerful way to introduce the thiocyanate group in a regioselective manner, dictated by the position of the initial amino group.

Another approach involves the reaction of dry arenediazonium salts, specifically o-benzenedisulfonimides, with sodium thiocyanate in an anhydrous aprotic solvent like acetonitrile. organic-chemistry.org This procedure can be performed with or without a copper catalyst and has been shown to produce high yields of aryl thiocyanates with minimal formation of isothiocyanate isomers, a common side reaction in traditional Sandmeyer reactions. organic-chemistry.org The stability and ease of handling of these dry diazonium salts offer a practical advantage. organic-chemistry.org

While direct nucleophilic aromatic substitution (SNAr) on a 2-halophenol with a thiocyanate salt is also conceivable, the Sandmeyer reaction starting from 2-aminophenol is generally a more established and widely used nucleophilic substitution pathway for this specific transformation. wikipedia.org

Electrochemical Thiocyanation of Related Thiophenols and Thiols

Electrochemical methods offer a green and efficient alternative for synthesizing aryl thiocyanates without the need for harsh chemical oxidants or metal catalysts. rsc.orgresearchgate.net These techniques rely on the anodic oxidation of a thiocyanate source, typically an ammonium (B1175870) or alkali metal thiocyanate, to generate the reactive thiocyanogen (B1223195) ((SCN)₂) or a thiocyanate radical (SCN•). rsc.org

In the context of producing phenolic thiocyanates, the electrochemical thiocyanation of phenol (B47542) derivatives has been successfully demonstrated. rsc.org The process involves the in-situ generation of the electrophilic thiocyanating agent, which then attacks the electron-rich aromatic ring of the phenol. The regioselectivity of the reaction is high, typically favoring substitution at the para position to the hydroxyl group due to steric hindrance and electronic effects. nih.gov

A related electrochemical approach is the direct cyanation of thiophenols. nih.gov While this method starts from a thiol rather than a phenol, it is a key technique in the synthesis of aryl thiocyanates. This process involves an electrochemical cross-coupling of thiophenols with a cyanide source like trimethylsilyl cyanide (TMSCN). nih.gov The reaction proceeds under mild, oxidant-free conditions, providing a direct route to the C-S bond formation required for the thiocyanate group. nih.gov

Cascade and Cyclization Reactions Utilizing 2-Hydroxyphenyl Precursors

More complex derivatives, such as 3-thiocyanochromenones, can be synthesized from 2-hydroxyphenyl precursors through elegant cascade and cyclization reactions. These methods build upon the 2-hydroxyphenyl structure, incorporating the thiocyanate group as part of a larger heterocyclic system.

Synthesis of 3-Thiocyanochromenone Derivatives from 2-Hydroxyphenyl Enaminones

A prominent strategy for creating functionalized chromones involves the use of 2-hydroxyphenyl enaminones as versatile starting materials. These precursors undergo tandem reactions that first introduce a thiocyanate group at the α-carbon of the enaminone, followed by an intramolecular cyclization to form the chromenone ring.

A metal-free and efficient method for the synthesis of 3-thiocyanochromenone derivatives utilizes Selectfluor as a mild oxidant. nih.govresearchgate.net In this protocol, 2-hydroxyphenyl enaminones react with potassium thiocyanate (KSCN) in the presence of Selectfluor. The reaction is typically carried out in acetonitrile at a moderate temperature (e.g., 40 °C). nih.gov

The proposed mechanism involves the oxidation of the thiocyanate anion by Selectfluor to generate an electrophilic thiocyano cation. This species then attacks the C-C double bond of the enaminone. Subsequently, an intramolecular nucleophilic attack by the hydroxyl group onto the carbonyl carbon initiates the cyclization, which, after elimination of dimethylamine, yields the final 3-thiocyanochromenone product. nih.gov This method demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring of the enaminone, and consistently produces good to excellent yields. nih.gov

Table 1: Selectfluor-Promoted Synthesis of 3-Thiocyanochromenone Derivatives nih.gov Reaction conditions: enaminone (0.2 mmol), KSCN (0.4 mmol), Selectfluor (0.2 mmol) in CH3CN (2.0 mL) at 40 °C for 2.0 h.

| Entry | R Group on Phenyl Ring | Product | Yield (%) |

| 1 | H | 5a | 82 |

| 2 | 5-Me | 5b | 86 |

| 3 | 5-OMe | 5c | 85 |

| 4 | 5-F | 5d | 78 |

| 5 | 5-Cl | 5e | 80 |

| 6 | 5-Br | 5f | 79 |

| 7 | 4-Me | 5g | 83 |

| 8 | 4-Cl | 5h | 76 |

An alternative metal-free approach employs Phenyliodine diacetate (PIDA) as an oxidant to achieve α-C–H thiocyanation of enaminones and subsequent cyclization. rsc.org This process is notable for its use of water as a green solvent and its ability to proceed efficiently at room temperature. rsc.org

In this method, the 2-hydroxyphenyl enaminone is treated with potassium thiocyanate (KSCN) and PIDA in an aqueous medium. The PIDA is believed to activate the thiocyanate salt, facilitating the electrophilic attack on the enaminone's α-position. This is followed by an intramolecular cyclization, similar to the Selectfluor method, to afford the 3-thiocyanochromenone derivatives. rsc.org The reaction is fast and provides moderate to good yields across a range of substrates with various functional groups. rsc.org

Table 2: PIDA-Mediated Synthesis of SCN-Containing Chromones rsc.org Reaction conditions: enaminone (0.2 mmol), KSCN (0.3 mmol), PIDA (0.24 mmol) in H₂O (2 mL) at room temperature.

| Entry | R¹ Group | R² Group on Phenyl Ring | Time (min) | Yield (%) |

| 1 | Ph | H | 10 | 82 |

| 2 | Ph | 5-Me | 10 | 85 |

| 3 | Ph | 5-Cl | 15 | 83 |

| 4 | Ph | 5-Br | 15 | 80 |

| 5 | 4-Me-Ph | H | 10 | 84 |

| 6 | 4-Cl-Ph | H | 15 | 81 |

| 7 | Me | H | 10 | 75 |

| 8 | Me | 5-Me | 10 | 78 |

Visible Light-Induced Thiocyanation Pathways

Visible light-induced photocatalysis has emerged as a greener and more sustainable approach for chemical synthesis. rsc.org This method utilizes light energy to initiate reactions, often without the need for harsh reagents or high temperatures. rsc.org In the context of synthesizing thiocyanate-containing compounds, visible light can be used to promote the thiocyanation of phenols.

One notable pathway involves a visible-light-mediated process for phenol thiocyanation, which leads to the synthesis of 2-aminobenzothiazole derivatives. nih.gov Photocatalytic systems, often employing dyes like Rose Bengal or metallic catalysts, absorb visible light to reach an excited state. nih.govacs.org This excited state can then facilitate a single-electron transfer (SET) process, oxidizing the thiocyanate anion (SCN⁻) to a thiocyanate radical (•SCN). nih.gov This highly reactive radical can then attack the phenol ring, leading to the formation of hydroxyphenyl thiocyanate.

The general mechanism involves the photocatalyst being excited by visible light, followed by an energy transfer to oxygen to generate singlet oxygen (¹O₂). nih.gov This singlet oxygen can abstract a hydrogen atom from a thiol (if present) to form a thioyl radical, which then reacts with the thiocyanate anion. nih.gov Alternatively, the excited photocatalyst can directly engage in an electron transfer with the SCN⁻ anion to produce the thiocyanate radical. nih.gov This radical then participates in the functionalization of the C-H bond on the aromatic ring. rsc.org For instance, the thiocyanation of enaminone C-H bonds has been achieved using Rose Bengal as a photocatalyst under an aerobic atmosphere, with NH₄SCN as the thiocyano source, to produce thiocyanated chromones. acs.org

Research has demonstrated the use of various photocatalysts, such as Eosin Y and conjugated microporous polymers (CMPs), to facilitate these reactions under ambient conditions. rsc.org These methods are valued for their operational simplicity, good to high yields, and the ability to use inexpensive and readily available thiocyanate sources like ammonium thiocyanate. nih.govrsc.org

Knoevenagel Condensation and Nucleophilic Substitution for Thiocyanatoacrylic Acids

A novel and sustainable method has been developed for the synthesis of aryl-substituted (E)-2-thiocyanatoacrylic acids, which involves a combination of nucleophilic substitution and Knoevenagel condensation. ias.ac.in This process is notable for its mild reaction conditions, excellent yields, and scalability, making it suitable for industrial applications. ias.ac.in The Knoevenagel condensation is a classic method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. ias.ac.inwikipedia.org

The synthesis begins with the nucleophilic substitution of chloroacetic acid with ammonium thiocyanate (NH₄SCN) to form 2-thiocyanatoacetic acid. ias.ac.in This intermediate, which contains an active methylene group, is then activated by a base like ammonium acetate. ias.ac.in The activated species subsequently undergoes a Knoevenagel condensation with an aromatic aldehyde (such as salicylaldehyde (B1680747) for a 2-hydroxyphenyl derivative) to yield the final 2-thiocyanatoacrylic acid product. ias.ac.in

The reaction's efficiency and yield are influenced by the choice of base, as highlighted in the optimization studies.

| Entry | Base | Yield of 2-thiocyanatoacetic acid (%) | Yield of Product 2 (%) |

|---|---|---|---|

| 1 | None | 98 | - |

| 2 | Et₃N | - | 58 |

This synthetic protocol demonstrates high stereoselectivity, predominantly forming the (E)-isomer of the 2-thiocyanatoacrylic acids. ias.ac.in The stereochemistry of the product is largely controlled by the appropriate selection of the aromatic aldehyde starting material. ias.ac.in The mechanism involves the formation of an ammonium 2-thiocyanatoacetate salt, which is activated by ammonium acetate abstracting a proton from the methylene group. This species then undergoes the Knoevenagel condensation with the protonated aldehyde, ultimately leading to the thermodynamically more stable (E)-isomer after neutralization. ias.ac.in This method's ability to selectively produce the (E)-isomer is a significant advantage, offering clean reaction profiles and simplifying purification processes. ias.ac.in

While the synthesis generally favors the (E)-isomer, the use of specific aromatic aldehydes, such as those with a hydroxyl group at the ortho position (e.g., 2-hydroxybenzaldehyde), can lead to the formation of the (Z)-isomer. ias.ac.in The formation of 3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid results in the (Z) isomer due to the influence of intramolecular hydrogen bonding. ias.ac.in A strong hydrogen bond can form between the ortho-hydroxyl group and the carboxylate group of the acrylic acid. nih.govnih.gov This interaction stabilizes the (Z) configuration, making it the preferred product in this specific case. This intramolecular hydrogen bond confers a rigid, planar geometry upon the anion, which dictates the stereochemical outcome of the reaction. nih.govnih.gov

Cyclization Reactions of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione with Isothiocyanates

A straightforward, one-pot synthetic strategy has been developed for novel chromone (B188151) derivatives through the cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with various isothiocyanates. tandfonline.comtandfonline.com This methodology utilizes the reactivity of the 1,3-dione precursor to construct complex heterocyclic systems under mild conditions, promoted by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.comtandfonline.com

The reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with aryl, aralkyl, and aroyl isothiocyanates in the presence of DBU leads to the formation of N-substituted 4-oxo-2-phenyl-4H-chromene-3-carbothioamides. tandfonline.comtandfonline.com The reaction proceeds by the addition of the isothiocyanate to the active methylene carbon of the dione, followed by an intramolecular cyclization and dehydration to yield the chromone ring system. tandfonline.com

For example, reacting the dione with phenyl isothiocyanate in dry dioxane with DBU under reflux yields N,2-diphenyl-4-oxo-4H-chromene-3-carbothioamide. tandfonline.com Similarly, using isothiocyanic acid (generated in situ from KSCN and HCl) produces the parent 4-oxo-2-phenyl-4H-chromene-3-carbothioamide. tandfonline.com

| Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Phenyl isothiocyanate | N,2-diphenyl-4-oxo-4H-chromene-3-carbothioamide | DBU, dry dioxane, reflux 8h | - |

| Isothiocyanic acid (from KSCN/HCl) | 4-oxo-2-phenyl-4H-chromene-3-carbothioamide | DBU, dry dioxane, reflux 10h | 72 |

The versatility of the cyclization reaction is further demonstrated by using phosphorus isothiocyanates as reactants. tandfonline.comtandfonline.com This approach allows for the synthesis of novel phosphorothiocyanated heterocycles. tandfonline.comtandfonline.com When 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is treated with phosphorous diisothiocyanate or triisothiocyanate in a basic medium, 2-phenyl-3-(2-thioxo-2H-1,3,5,4-thiadiazaphosphinin-6-yl)-4-oxo-4H-chromenes are formed. tandfonline.comtandfonline.com

The proposed mechanism suggests that the phosphorus diisothiocyanate, formed in situ, first adds to the active methylene carbon of the dione. tandfonline.com This is followed by a 1,3-proton shift to form a thiol intermediate, which then undergoes cyclization to yield the final thiadiazaphosphinine-substituted chromone product. tandfonline.com This reaction pathway opens access to complex heterocyclic systems containing both phosphorus and sulfur, which are of interest for their potential biological activities. tandfonline.comtandfonline.com

Thiocyanation and Ipso-Cyclization to Spiro-Fused Cyclohexadienones

A significant synthetic application involving thiocyanation is the electrophilic thiocyanation followed by an ipso-cyclization to create spiro-fused cyclohexadienones. This domino process involves thiocyanation, ipso-cyclization, and dearomatization of N-(p-methoxyaryl)propiolamides. nih.gov Using silver thiocyanate (AgSCN) as the thiocyanating agent and ceric ammonium nitrate (B79036) (CAN) as an oxidant in dimethyl sulfoxide (DMSO), this reaction yields thiocyanated spiro-fused cyclohexadienones in good to excellent yields, typically ranging from 76–92%. nih.gov

This method provides an alternative pathway for synthesizing functionalized spirocyclohexadienones. bohrium.combit.edu.cn The reaction demonstrates good functional group tolerance and is applicable to a wide range of substrates. bohrium.combit.edu.cn A similar approach has been established for the synthesis of spiro-fused 2,5-cyclohexadienone frameworks through a thio(seleno)cyanative ipso-cyclization of N-(p-methoxyaryl)propiolamides, also using CAN as the oxidant. nih.govacs.org This process facilitates the formation of both C-S and C-C bonds. nih.govacs.org

Table 1: Synthesis of Spiro-Fused Cyclohexadienones via Thiocyanation and Ipso-Cyclization

| Reactant | Thiocyanating Agent | Oxidant | Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-(p-methoxyaryl)propiolamides | AgSCN | CAN | DMSO | Thiocyanated spiro-fused cyclohexadienones | 76-92% nih.gov |

| N-(p-methoxyaryl)propiolamides | Not specified | CAN | Not specified | Spiro-fused 2,5-cyclohexadienone frameworks | Moderate to excellent bohrium.combit.edu.cnnih.govacs.org |

Synthesis of 2-Imino-3-(2-hydroxyphenyl)-1-thiazolidin-4-one Derivatives

Derivatives of 2-hydroxyphenyl thiocyanate, such as 2-imino-3-(2-hydroxyphenyl)-1-thiazolidin-4-one, are synthesized through multi-step procedures. A common method involves the condensation of 2-chloro-N-(2-hydroxyphenyl) acetamide with potassium thiocyanate (KSCN). researchgate.net The precursor, 2-chloro-N-(2-hydroxyphenyl) acetamide, is prepared by reacting ortho-aminophenol with chloroacetyl chloride in benzene (B151609). orientjchem.org

The synthesis can be summarized in two main steps:

Formation of the precursor : Ortho-aminophenol is treated with chloroacetyl chloride to yield ortho-hydroxyphenyl chloroacetanilide. orientjchem.org

Cyclization : The precursor is then reacted with potassium thiocyanate. The thiocyanate ion acts as a nucleophile, leading to the formation of the 2-imino-3-(2-hydroxyphenyl)-1-thiazolidin-4-one ring system. researchgate.netmdpi.com

This synthetic route is also employed for creating a variety of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, where 2-chloro-acetamido-4-arylthiazoles are treated with KSCN in refluxing acetone. mdpi.com

Formation of 2-Iminothiazolones from Thiocyanated Enaminones

The synthesis of 2-iminothiazolones can be achieved from thiocyanated enaminones through a solvent-controlled process. researchgate.netacs.org This method starts with enaminones, which are reacted with potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS). researchgate.netacs.org By simply varying the solvent, the reaction can be directed to produce either thiocyanated enaminones or to proceed further to form substituted 2-aminothiazoles. researchgate.netacs.org

This approach is valued for its mild reaction conditions, operational simplicity, short reaction times, and high chemoselectivity. researchgate.netacs.org The Cβ-thiocyanated enaminone intermediate can undergo cyclization, utilizing the nucleophilicity of the amine group, to form the heterocyclic 2-aminothiazole product. researchgate.net

Sustainable Synthetic Approaches in 2-Hydroxyphenyl Thiocyanate Chemistry

Metal-Free Reaction Conditions

There is a growing emphasis on developing metal-free synthetic methods for thiocyanation to enhance the sustainability of the process. jchemlett.com These approaches often utilize readily available and less toxic reagents.

Key metal-free methods include:

Visible-Light-Mediated Thiocyanation : Imidazo[1,2-a]pyridines can undergo regioselective C-3 thiocyanation with ammonium thiocyanate (NH4SCN) under visible light, using an organic photocatalyst like eosin Y in acetonitrile (MeCN) at room temperature. jchemlett.com

Photocatalyst-Free Thiocyanation : Certain substrates, such as 4-(phenylamino)-2H-chromen-2-ones, can be thiocyanated with NH4SCN under visible light without any photocatalyst, using trifluoroacetic acid (TFA) as an additive in 1,4-dioxane. jchemlett.com

Selectfluor-Mediated Synthesis : A practical, metal-free approach for the synthesis of 3-thiocyanochromones involves the reaction of 2-hydroxyphenyl enaminones with potassium thiocyanate using Selectfluor as an initiator in acetonitrile at 40 °C. nih.gov

These metal-free strategies offer significant advantages by avoiding residual metal contamination in the final products and reducing environmental impact. jchemlett.comresearchgate.net

Table 2: Overview of Metal-Free Thiocyanation Methods

| Substrate | Thiocyanating Agent | Conditions | Key Feature |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | NH4SCN | Eosin Y, visible light, MeCN, room temp. jchemlett.com | Visible-light mediated |

| 4-(phenylamino)-2H-chromen-2-ones | NH4SCN | TFA, visible light, 1,4-dioxane, room temp. jchemlett.com | Photocatalyst-free |

| 2-Hydroxyphenyl enaminones | KSCN | Selectfluor, CH3CN, 40 °C nih.gov | Selectfluor-initiated |

Aqueous and Solvent-Minimizing Protocols

Efforts to create more sustainable chemical processes have led to the development of synthetic protocols that operate in aqueous media or with minimal solvent usage. A notable example is the stereoselective synthesis of aryl-substituted (E)-2-thiocyanatoacrylic acids. ias.ac.in This process involves a one-pot reaction of chloroacetic acid, ammonium thiocyanate, and various aromatic aldehydes at room temperature. ias.ac.in

The reaction proceeds via nucleophilic substitution followed by a Knoevenagel condensation. ias.ac.in While a mixture of acetonitrile and methanol was found to be the optimal solvent system, the workup procedure involves pouring the reaction mixture into cold water, from which the product precipitates and can be easily collected by filtration. ias.ac.in This minimizes the use of organic solvents for extraction and purification. The exception to the (E)-isomer formation is with 3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid, where intramolecular hydrogen bonding leads to the formation of the (Z)-isomer. ias.ac.in

Scalability of Synthetic Protocols

The practical utility of a synthetic method is often determined by its scalability. Several of the modern protocols for thiocyanation have been successfully tested on a larger scale.

For instance, the metal-free synthesis of 3-thiocyanochromones from 2-hydroxyphenyl enaminones was successfully conducted on a gram-scale. nih.gov Specifically, the reaction of 2-hydroxyphenyl enaminone (5 mmol, 0.955 g) under standard conditions yielded the desired product in a high (76%) yield, demonstrating the protocol's potential for preparative synthesis. nih.gov Similarly, the visible-light-mediated synthesis of 3-thiocyanato-imidazo[1,2-a]pyridines is also reported to be applicable for gram-scale synthesis. jchemlett.com

The sustainable process for synthesizing (E)-2-thiocyanatoacrylic acids is also highlighted for its applicability to gram-scale synthesis, featuring mild conditions and easy filtration of the product. ias.ac.in These examples underscore the progress in developing robust and scalable methods for producing thiocyanate-containing compounds.

Gram-Scale Preparations of 2-Hydroxyphenyl Thiocyanate Derivatives

The synthesis of 2-hydroxyphenyl thiocyanate and its derivatives on a gram-scale is a crucial step for enabling further research and application. Various methodologies have been developed to produce these compounds in significant quantities, often focusing on efficiency, sustainability, and the ability to introduce a range of functional groups. These methods provide valuable insights into the practical preparation of this class of compounds for laboratory and potential industrial use.

One notable gram-scale synthesis involves the preparation of aryl-substituted (E)-2-thiocyanatoacrylic acids. This method utilizes a one-pot reaction that combines nucleophilic substitution and Knoevenagel condensation. The process is lauded for its mild reaction conditions, high yields, and straightforward product isolation via filtration, making it amenable to larger-scale production.

A specific example is the synthesis of (E)-3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid. In this preparation, 2-hydroxybenzaldehyde is reacted with chloroacetic acid and ammonium thiocyanate in the presence of ammonium acetate at room temperature. This reaction yields both the (E) and (Z) isomers of the product, which can be separated. The formation of both isomers is attributed to the influence of intramolecular hydrogen bonding. For other derivatives, such as (E)-2-thiocyanato-3-(3,4,5-trimethoxyphenyl)acrylic acid, this methodology has been successfully scaled to produce the product in excellent yield (99%) on a gram scale, highlighting its practical utility. researchgate.net

The following table summarizes the gram-scale synthesis of various (E)-2-thiocyanatoacrylic acid derivatives, demonstrating the versatility of this synthetic approach.

Table 1: Gram-Scale Synthesis of (E)-2-Thiocyanatoacrylic Acid Derivatives

| Entry | Aromatic Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Hydroxybenzaldehyde | (E)-3-(2-Hydroxyphenyl)-2-thiocyanatoacrylic acid | 45 |

| 2 | 2-Hydroxybenzaldehyde | (Z)-3-(2-Hydroxyphenyl)-2-thiocyanatoacrylic acid | 58 |

| 3 | 3,4,5-Trimethoxybenzaldehyde | (E)-2-Thiocyanato-3-(3,4,5-trimethoxyphenyl)acrylic acid | 99 |

| 4 | 4-(Diphenylamino)benzaldehyde | (E)-3-(4-(Diphenylamino)phenyl)-2-thiocyanatoacrylic acid | 96 |

Another relevant large-scale preparation involves the thiocyanation of phenols, which are structurally related to 2-hydroxyphenyl thiocyanate. A patented process describes the synthesis of thiocyanophenols in substantial quantities. For instance, the thiocyanation of o-cresol to produce 4-thiocyano-o-cresol has been carried out on a 10-mole scale. The reaction involves treating o-cresol with ammonium thiocyanate in methanol, followed by the addition of chlorine gas while maintaining a low temperature. The resulting thiocyanic acid is then neutralized with ammonia (B1221849). This process has been shown to be efficient for producing significant quantities of thiocyanated phenols.

Similarly, the parent compound, phenol, has been thiocyanated on a large scale using a similar procedure. Phenol is dissolved in methanol with ammonium thiocyanate, and chlorine is introduced to effect the thiocyanation. These examples demonstrate a robust method for the gram-scale production of various thiocyanated phenols.

The table below outlines the details of these large-scale preparations of thiocyanophenols.

Table 2: Large-Scale Synthesis of Thiocyanophenols

| Starting Phenol | Reactants | Solvent | Scale | Product |

|---|---|---|---|---|

| o-Cresol | o-Cresol (10.0 moles), Ammonium thiocyanate (21.0 moles), Chlorine (10.5 moles), Ammonia | Methanol | 1081.3 g | 4-Thiocyano-o-cresol |

| Phenol | Phenol (9.66 moles), Ammonium thiocyanate (20.3 moles), Chlorine (10.15 moles) | Methanol | 908 g | Thiocyanated Phenol |

A solvent-free, mechanochemical method has also been developed for the thiocyanation of phenols. This approach involves milling the phenolic substrate with ammonium thiocyanate and ammonium persulfate. While not explicitly detailed on a multi-gram scale in the primary literature for 2-hydroxyphenyl thiocyanate itself, this method has been shown to be effective for a variety of substituted phenols, offering a greener alternative to traditional solvent-based syntheses. For phenols containing electron-donating groups, this method has provided the corresponding para-thiocyanated products in good to excellent yields, suggesting its potential for scalable applications.

Elucidation of Reaction Mechanisms in 2 Hydroxyphenyl Thiocyanate Chemistry

Ionic Mechanism Pathways

The formation of aryl thiocyanates, including 2-hydroxyphenyl thiocyanate (B1210189), through the direct thiocyanation of aromatic C-H bonds often proceeds via ionic mechanisms, particularly electrophilic aromatic substitution (EAS). researchgate.netjchemlett.com In these pathways, an electrophilic thiocyanating agent is generated in situ, which then attacks the electron-rich phenol (B47542) ring.

The general mechanism can be outlined in the following steps:

Generation of the Electrophile: A common method involves the oxidation of a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), using an oxidizing agent. jchemlett.com This process generates a highly reactive electrophilic species, which can be represented as a thiocyanogen (B1223195) cation equivalent ([SCN]⁺) or a more complex species like thiocyanogen, (SCN)₂. rsc.orgnih.gov

Electrophilic Attack: The hydroxyl group (-OH) on the phenol ring is a powerful activating group, increasing the electron density at the ortho and para positions. libretexts.orgbyjus.com The electrophilic sulfur atom of the thiocyanating agent is attacked by the π-electrons of the activated benzene (B151609) ring, preferentially at the positions ortho and para to the hydroxyl group. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, 2-hydroxyphenyl thiocyanate (when attack is at the ortho position). researchgate.net

Various metal-free systems have been developed that facilitate this ionic pathway. For instance, the use of reagents like iodic acid (HIO₃) or molecular iodine (I₂) in conjunction with NH₄SCN can promote the regioselective thiocyanation of phenols. jchemlett.com

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Formation of the electrophilic thiocyanating agent. | NH₄SCN, Oxidant (e.g., I₂, HIO₃), [SCN]⁺ equivalent. |

| 2 | Nucleophilic attack by the activated phenol ring on the electrophile. | Phenol, Arenium ion (sigma complex). |

| 3 | Removal of a proton to restore aromaticity. | Arenium ion, Base, 2-Hydroxyphenyl thiocyanate. |

Electrophilic and Nucleophilic Considerations in Thiocyanation Reactions

The thiocyanate ion ([SCN]⁻) is an ambident nucleophile, meaning it can react at two different sites: the "soft" sulfur atom or the "hard" nitrogen atom. publish.csiro.au This duality plays a significant role in its reaction pathways.

Electrophilic Considerations: In the context of synthesizing 2-hydroxyphenyl thiocyanate, the primary reaction is an electrophilic substitution on the phenol ring. researchgate.netnih.gov The phenol ring, activated by the -OH group, acts as a nucleophile. libretexts.orgbyjus.com The thiocyanating agent must therefore be electrophilic. Reagents like thiocyanogen ((SCN)₂) or thiocyanogen chloride (SCNCl) are effective electrophiles. wikipedia.orgwikiwand.comresearchgate.net Thiocyanogen is considered a weak electrophile and typically only reacts with highly activated aromatic rings, such as phenols and anilines. wikipedia.orgwikiwand.com The reaction involves the polarization of the S-S bond in (SCN)₂, allowing one of the sulfur atoms to be attacked by the electron-rich aromatic ring.

Nucleophilic Considerations: While the synthesis of the target compound involves an electrophilic attack on the phenol, the thiocyanate ion itself primarily acts as a nucleophile in substitution reactions, for example, with alkyl halides to form alkyl thiocyanates. publish.csiro.auwikipedia.org In aromatic systems, direct nucleophilic aromatic substitution (SₙAr) by the thiocyanate ion is also possible, but this typically requires a highly electron-deficient aromatic ring (e.g., with multiple nitro groups) and a good leaving group. publish.csiro.au For a simple phenol, this pathway is not favored. The formation of 2-hydroxyphenyl thiocyanate relies on generating an electrophilic "SCN⁺" equivalent that is then attacked by the nucleophilic phenol ring. nih.govresearchgate.net

| Reaction Type | Role of Phenol | Role of Thiocyanate Species | Typical Substrate for Thiocyanate | Example Reaction |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Nucleophile | Electrophile (as (SCN)₂ or SCNCl) | Activated Arenes (e.g., Phenol) | Phenol + (SCN)₂ → 2-Hydroxyphenyl thiocyanate |

| Nucleophilic Substitution (Sₙ2) | N/A | Nucleophile (as SCN⁻) | Alkyl Halides (R-X) | R-Br + KSCN → R-SCN + KBr |

| Nucleophilic Aromatic Substitution (SₙAr) | N/A | Nucleophile (as SCN⁻) | Activated Aryl Halides (e.g., Dinitrofluorobenzene) | Ar-F + SCN⁻ → Ar-SCN + F⁻ publish.csiro.au |

Intramolecular Cyclization Mechanisms

The ortho positioning of the hydroxyl and thiocyanate groups in 2-hydroxyphenyl thiocyanate allows for intramolecular cyclization, leading to the formation of heterocyclic compounds. One such possibility is the formation of a benzo[d] publish.csiro.auwikipedia.orgoxathiol-2-imine ring system.

A plausible mechanism for this cyclization involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the thiocyanate's nitrile group. This process can be catalyzed by either acid or base.

Base-Catalyzed Cyclization:

A base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion.

The phenoxide oxygen attacks the carbon atom of the thiocyanate group (-S-C≡N).

This intramolecular attack forms a five-membered ring intermediate.

Protonation of the nitrogen atom yields the final cyclized product, benzo[d] publish.csiro.auwikipedia.orgoxathiol-2-imine.

Acid-Catalyzed Cyclization:

An acid protonates the nitrogen atom of the thiocyanate group, increasing the electrophilicity of the nitrile carbon.

The lone pair of electrons on the hydroxyl oxygen attacks the activated carbon atom.

A proton is then lost from the oxygen atom to yield the final heterocyclic product.

Such cyclization pathways are critical in the synthesis of various sulfur- and oxygen-containing heterocycles from appropriately substituted thiocyanates. nih.govresearchgate.netrsc.org The reaction conditions, such as pH and temperature, can be tuned to favor either the cyclized product or the open-chain thiocyanate.

Role of Intermediates (e.g., Thiocyanogen Chloride) in Reaction Pathways

In many thiocyanation reactions, the thiocyanate salt itself is not the direct reacting species. Instead, more potent electrophilic intermediates are generated in situ. wikipedia.org Two of the most important intermediates are thiocyanogen ((SCN)₂) and thiocyanogen chloride (SCNCl). publish.csiro.auwikipedia.orgwikiwand.com

Thiocyanogen ((SCN)₂): Thiocyanogen is a pseudohalogen with the structure N≡C-S-S-C≡N. wikipedia.org It can be prepared by the oxidation of a metal thiocyanate, for example, by reacting lead(II) thiocyanate with bromine in a non-aqueous solvent like methylene (B1212753) chloride or glacial acetic acid. wikipedia.orgwikiwand.com

Reaction: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂

Once formed, thiocyanogen acts as the electrophile in the substitution reaction with phenol. wikipedia.orgwikiwand.com Its reactivity is comparable to that of iodine. wikipedia.org The mechanism involves the attack of the phenol ring on one of the sulfur atoms of (SCN)₂, with the other SCN group acting as a leaving group.

Thiocyanogen Chloride (SCNCl): Thiocyanogen chloride is another powerful thiocyanating agent. It can be formed from the reaction of chlorine with a thiocyanate salt or by the reaction of thiocyanogen with chlorine. wikipedia.orgresearchgate.net It is more stable than thiocyanogen in certain solutions. google.com The S-Cl bond is polarized, making the sulfur atom highly electrophilic. It readily reacts with activated aromatic compounds like phenols to introduce the thiocyanate group. researchgate.net The reaction of thiocyanogen chloride with phenol likely proceeds through a standard electrophilic aromatic substitution mechanism, similar to halogenation with Cl₂ or Br₂. mdpi.com

The use of these pre-formed or in situ-generated intermediates provides a more controlled and efficient way to achieve thiocyanation compared to direct reactions with thiocyanate salts, which often require harsh oxidizing conditions. google.commdpi.com

Chemical Transformations and Advanced Applications of the 2 Hydroxyphenyl Thiocyanate Framework

The Thiocyano Group as a Versatile Building Block in Organic Synthesis

The thiocyano (-SCN) group is a highly valuable functional group in the field of organic synthesis due to its unique reactivity and ability to be converted into a wide array of other sulfur-containing moieties. Organic thiocyanates, such as 2-hydroxyphenyl thiocyanate (B1210189), serve as stable and versatile intermediates. mdpi.comchemrevlett.com Their utility stems from the electrophilic nature of the sulfur atom and the pseudohalide character of the cyanide group, which allows for a diverse range of chemical transformations. chemrevlett.com These compounds act as crucial precursors for synthesizing various important organosulfur compounds, including thiols, thioethers, disulfides, thioesters, sulfonyl cyanides, and thiocarbamates. mdpi.comchemrevlett.comacs.org Furthermore, the thiocyanate functionality is instrumental in the construction of complex heterocyclic systems like thiazoles and imidazoles, making it a cornerstone for building molecules with significant biological and material science applications. mdpi.comrsc.orgjetir.org

Synthetic Utility via Transformation of the Thiocyano Group

The synthetic power of the thiocyanate group is most evident in its capacity to undergo a variety of chemical conversions, providing access to a broad spectrum of functional groups and molecular scaffolds.

Organic thiocyanates are readily converted into thioethers and disulfides, which are important structural motifs in many natural products and pharmaceuticals.

Thioethers: The transformation of thiocyanates to thioethers can be achieved through catalytic coupling reactions. For instance, a cuprous iodide (CuI) mediated coupling of a thiocyanate with phenyl iodide can yield the corresponding thioether. mdpi.com

Disulfides: The synthesis of disulfides from thiocyanates can be accomplished under various conditions. One method involves the use of a poly-ionic resin hydroxide, such as Amberlyst A-26(OH⁻), which efficiently promotes the conversion of alkyl thiocyanates into the corresponding disulfides in good to excellent yields. researchgate.net Another approach is the reductive cleavage of the S-CN bond to form a thiol, which can then be oxidized to the disulfide. Catalytic hydrogenolysis using a palladium-on-charcoal catalyst can convert thiocyanates to a mixture of the corresponding thiol and disulfide. google.com

The thiocyanate group can be oxidized or hydrolyzed to generate sulfonyl cyanides and thiocarbamates, respectively, which are valuable synthetic intermediates.

Sulfonylcyanides: Organic thiocyanates can be oxidized to the corresponding sulfonyl cyanides. A common method involves reacting the thiocyanate with an organic peracid, such as meta-chloroperbenzoic acid (m-CPBA), under anhydrous conditions. mdpi.comgoogle.com This transformation is applicable to a range of aliphatic and aromatic thiocyanates. google.com Sulfonyl cyanides are useful intermediates themselves, for example, in the synthesis of 5-sulfonyl tetrazoles via cycloaddition reactions with azides. nih.gov

| Starting Thiocyanate | Oxidizing Agent | Product | Reference(s) |

| p-Tolyl thiocyanate | m-Chloroperbenzoic acid | p-Toluenesulfonyl cyanide | google.com |

| Ethyl thiocyanate | Organic peracid | Ethanesulfonyl cyanide | google.com |

| Various alkyl thiocyanates | m-ClC₆H₄CO₃H | Chiral alkanesulfonyl cyanides | researchgate.net |

| C5-quinoline-substituted thiocyanate | mCPBA | Sulfinyl cyanide | mdpi.com |

Thiocarbamates: The conversion of thiocyanates to thiocarbamates is a well-established transformation, most notably through the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org This reaction involves the treatment of an alkyl or aryl thiocyanate with a concentrated acid, followed by hydrolysis with ice water to yield the primary thiocarbamate. wikipedia.orgwikipedia.org The reaction proceeds through the formation of a carbocation, making it suitable for secondary and tertiary alcohols but not primary ones. wikipedia.org It should be noted that the reaction is not efficient for certain ortho-substituted aromatic thiocyanates or for compounds sensitive to strong acids, such as thiocyanophenols. wikipedia.org

The thiocyanate moiety is a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds and functional groups.

Thioesters: Thioesters can be synthesized using potassium thiocyanate as a thionating agent. For example, an eco-friendly protocol describes the transformation of esters into thioesters under microwave irradiation. manipal.eduresearchgate.net Another approach involves the photoredox-catalyzed reaction of cyclic thioacetals with aryl thiocyanates to produce thiocyano-thioesters. nih.gov

Imidazoles: The Marckwald synthesis is a classical method for preparing imidazole (B134444) derivatives that utilizes thiocyanates. pharmaguideline.comisca.me In this process, an α-amino ketone or aldehyde reacts with potassium thiocyanate to form an intermediate imidazoline-2-thione. jetir.orgwjpsonline.com This intermediate can then be desulfurized, typically through oxidation with nitric acid or treatment with Raney nickel, to yield the final imidazole product. isca.meenamine.net

Thiazoles: Thiocyanate salts are fundamental reagents in the synthesis of the thiazole (B1198619) ring system. rsc.org A common strategy involves the reaction of an α-haloketone with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, to form an α-thiocyanoketone intermediate. rsc.orgekb.eg This intermediate then undergoes cyclization, often in the presence of an amine or ammonia (B1221849) source, to furnish the thiazole ring. rsc.org For example, a one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines can produce polysubstituted 2-aminothiazoles efficiently. organic-chemistry.org

Diversification of Heterocyclic Systems Utilizing 2-Hydroxyphenyl Thiocyanate Intermediates

Intermediates derived from 2-hydroxyphenyl thiocyanate are particularly valuable for constructing and functionalizing complex heterocyclic frameworks, most notably chromones. The strategic placement of the hydroxyl and thiocyanate groups on the phenyl ring facilitates intramolecular cyclization reactions, leading to fused heterocyclic systems.

The chromone (B188151) scaffold is a privileged structure in medicinal chemistry, and 2-hydroxyphenyl thiocyanate derivatives are key to its functionalization. nih.gov The synthesis often begins with 2-hydroxyphenyl enaminones, which are readily prepared from 2-hydroxyaryl ketones. These enaminones can undergo tandem reactions where the vinyl C-H bond is functionalized, followed by an intramolecular cyclization to form the chromone ring. nih.govresearchgate.net

A direct method for incorporating a thiocyanate group onto the chromone skeleton involves the reaction of 2-hydroxyphenyl enaminones with a thiocyanate source and an oxidant. For instance, using potassium thiocyanate and Selectfluor® as a mild oxidant, 3-thiocyano chromones can be synthesized in a one-pot procedure at moderate temperatures. researchgate.net This reaction proceeds via an electrophilic thiocyanation of the enaminone's vinyl α-position, followed by an intramolecular cyclization.

| Substrate | Reagents | Conditions | Product | Reference(s) |

| 2-Hydroxyphenyl enaminone | KSCN, Selectfluor | Acetonitrile, 40°C | 3-Thiocyano chromone | researchgate.net |

Furthermore, a sustainable, stereoselective synthesis of (E)-2-thiocyanatoacrylic acids has been developed using chloroacetic acid, ammonium thiocyanate, and various aromatic aldehydes. ias.ac.inresearchgate.net When a 2-hydroxy substituted aromatic aldehyde is used, the resulting 3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid is a valuable precursor for building further heterocyclic systems. ias.ac.in These intermediates highlight the synthetic utility of the 2-hydroxyphenyl thiocyanate framework in creating diverse and functionalized chromone and related heterocyclic structures.

Thiazolidinone and Rhodanine (B49660) Derivatives

The synthesis of thiazolidinone and rhodanine derivatives from 2-hydroxyphenyl thiocyanate typically proceeds through the formation of an intermediate, such as a thiourea (B124793) or an isothiocyanate, which then undergoes cyclization. The thiocyanate group (-SCN) is a versatile functional group that can be readily converted into these key intermediates.

Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group. The synthesis of 2-iminothiazolidin-4-one derivatives from the 2-hydroxyphenyl framework can be achieved through a multi-step process. A common strategy involves the reaction of a primary amine with chloroacetyl chloride to form a chloroacetamide derivative. This intermediate then reacts with potassium thiocyanate in a suitable solvent, such as acetone, to yield the cyclized 3-substituted-2-iminothiazolidin-4-one. eurjchem.com

Alternatively, thiosemicarbazones bearing a phenolic fragment can serve as precursors. nih.gov For instance, a 2-hydroxybenzaldehyde can be reacted with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Subsequent reaction with chloroacetic acid or maleic anhydride (B1165640) leads to the formation of the thiazolidinone ring. nih.gov While not a direct use of 2-hydroxyphenyl thiocyanate, this highlights a viable synthetic strategy where the thiocyanate could be converted to a thiourea or thiosemicarbazide equivalent prior to cyclization.

A general pathway for the synthesis of thiazolidinone derivatives from a thiourea involves cyclization with ethyl bromoacetate (B1195939) in the presence of sodium acetate. google.com This method can produce various tautomeric forms of the 1,3-thiazolidin-4-one ring system. google.com

Rhodanine Derivatives

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, and its derivatives are another important class of sulfur-containing heterocycles. The classical synthesis of the rhodanine core involves the reaction of ammonium thiocyanate with chloroacetic acid in an aqueous medium. sibran.ru This foundational method provides a straightforward route to the basic rhodanine structure.

For the synthesis of N-substituted rhodanine derivatives, a common approach involves the reaction of an isothiocyanate with thioglycolic acid. mdpi.com 2-Hydroxyphenyl thiocyanate can be isomerized to the more reactive 2-hydroxyphenyl isothiocyanate, which can then undergo cyclization with thioglycolic acid. This reaction can be catalyzed by acid and may be performed in a melt or in a solvent like methanol. mdpi.com

A more recent and efficient method involves the direct reaction of thioureas with thioglycolic acid, catalyzed by a protic acid, to form N-aryl rhodanines. researchgate.net This approach is atom-economical and offers a convenient one-step synthesis. researchgate.net A plausible route starting from 2-hydroxyphenyl thiocyanate would first involve its conversion to the corresponding 1-(2-hydroxyphenyl)thiourea, which would then be cyclized with thioglycolic acid.

The reactivity of the methylene (B1212753) group at the C-5 position of the rhodanine ring allows for further functionalization, such as through Knoevenagel condensation with various aldehydes, to produce a diverse library of 5-arylidene-rhodanine derivatives. mdpi.com

Table 1: Key Intermediates and Reagents in the Synthesis of Thiazolidinone and Rhodanine Derivatives

| Compound/Reagent | Role in Synthesis |

| 2-Hydroxyphenyl Isothiocyanate | Key intermediate, undergoes cyclization with thioglycolic acid to form N-(2-hydroxyphenyl)rhodanine. |

| 1-(2-Hydroxyphenyl)thiourea | Key intermediate, cyclizes with ethyl bromoacetate or thioglycolic acid to form thiazolidinone or rhodanine derivatives. |

| Chloroacetic Acid | A common reagent used for the cyclization step in the synthesis of both thiazolidinones and the parent rhodanine ring. nih.govsibran.ru |

| Thioglycolic Acid | A key reagent for the synthesis of rhodanine derivatives via reaction with isothiocyanates or thioureas. mdpi.comresearchgate.net |

| Potassium/Ammonium Thiocyanate | Source of the thiocyanate moiety in the classical synthesis of rhodanine and in the formation of 2-iminothiazolidin-4-ones. eurjchem.comsibran.ru |

Quinolone and Quinolinone Derivatives

The synthesis of quinolone and quinolinone frameworks from 2-hydroxyphenyl thiocyanate is less direct compared to the synthesis of sulfur-containing heterocycles. Standard quinolone syntheses, such as the Conrad-Limpach, Gould-Jacobs, and Camps cyclizations, typically start from aniline (B41778) derivatives. mdpi.commdpi.comvcu.edu Therefore, a synthetic strategy originating from 2-hydroxyphenyl thiocyanate would necessitate its conversion into a suitable aniline precursor.

A hypothetical pathway could involve the transformation of the thiocyanate group into a group that can be readily replaced or that facilitates the desired cyclization, followed by the introduction of a nitrogen atom to form the quinolone ring. A more feasible approach would be the conversion of the hydroxyl group of 2-hydroxyphenyl thiocyanate into an amino group, and the thiocyanate group into a functionality compatible with quinolone synthesis.

For example, a plausible route could begin with the protection of the hydroxyl group, followed by reduction of the thiocyanate to a thiol. Subsequent steps might involve the conversion of the protected hydroxyl group to an amine, yielding a 2-aminothiophenol (B119425) derivative. 2-Aminothiophenols are known precursors for the synthesis of some heterocyclic systems, although direct application to quinolone synthesis is not standard. nih.gov

A more conventional approach would be to synthesize a 2-amino-N-acyl aniline derivative from a starting material related to 2-hydroxyphenyl thiocyanate, which could then undergo a Camps-type cyclization. The reaction of an N-(2-acylaryl)amide with a base can lead to either a quinolin-4-one or a quinolin-2-one, depending on the substrate and reaction conditions. mdpi.com

Another established method is the Gould-Jacobs reaction, which involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization to form the quinolone ring system. mdpi.com To utilize this method, 2-hydroxyphenyl thiocyanate would need to be converted to a corresponding aniline derivative.

While a direct, one-pot synthesis of quinolones or quinolinones from 2-hydroxyphenyl thiocyanate is not prominently featured in the literature, the versatility of the starting material suggests that with appropriate functional group interconversions, it can serve as a precursor for these important heterocyclic systems.

Spectroscopic Characterization and Structural Analysis of 2 Hydroxyphenyl Thiocyanate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and understanding the bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands for different functional groups. For 2-hydroxyphenyl thiocyanate (B1210189), key vibrational modes include the O-H stretch of the hydroxyl group, the C≡N stretch of the thiocyanate group, and various vibrations of the aromatic ring.

The thiocyanate (-SCN) group has a strong and sharp absorption band corresponding to the C≡N stretching vibration, which typically appears in the region of 2175-2140 cm⁻¹. In a study of thiocyanate-bridged silver(I) coordination polymers, the thiocyanate anion exhibited a µ1,1,3 bridging mode with a characteristic band. nist.gov For related compounds, such as those containing a thiocyanate group, the C-N stretching frequency is a key diagnostic peak. upi.edu For instance, in a P4VP/thiocyanate complex, the CN stretching band is observed at 2076 cm⁻¹. upi.edu The position of this band can be influenced by the chemical environment, with N-bonded complexes generally showing lower frequencies than S-bonded complexes. upi.edu

The hydroxyl (O-H) group of the phenolic moiety gives rise to a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding. researchgate.net The aromatic ring exhibits several characteristic bands. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. orientjchem.org Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the benzene (B151609) ring.

In the synthesis of 2-imino-3-(2-hydroxylphenyl)-1-thiazolidin-4-one, a derivative of 2-hydroxyphenyl thiocyanate, the infrared spectra of the resulting metal complexes showed characteristic bands for the functional groups present. researchgate.net For example, the presence of coordinated water molecules was confirmed by bands in the 3317-3375 cm⁻¹ and 1618-1664 cm⁻¹ regions. iau.ir

Table 1: Characteristic FT-IR Absorption Bands for 2-Hydroxyphenyl Thiocyanate and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Thiocyanate (-SCN) | C≡N stretch | 2175 - 2140 | nist.gov |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3600 - 3200 | researchgate.net |

| Aromatic Ring | C-H stretch | > 3000 | orientjchem.org |

| Aromatic Ring | C=C stretch | 1600 - 1450 | orientjchem.org |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-hydroxyphenyl thiocyanate, the C≡N and C-S stretching vibrations of the thiocyanate group, as well as the vibrations of the aromatic ring, are expected to be Raman active.

The thiocyanate ion (SCN⁻) has three characteristic Raman active vibrations. These are typically observed around 2120 cm⁻¹ (C≡N stretch), 747 cm⁻¹ (C-S stretch), and 450 cm⁻¹ (bending mode). nih.gov In a study on the simultaneous determination of thiocyanate and melamine (B1676169) in milk, the SERS peak for thiocyanate was observed at 441 cm⁻¹ and 735 cm⁻¹, corresponding to bending and stretching vibrations. nih.gov Another study on ion pairing of strontium(II) and barium(II) with thiocyanates in liquid ammonia (B1221849) also identified bands in the ν(CS) stretching region around 730-758 cm⁻¹. oregonstate.edu

The aromatic ring of 2-hydroxyphenyl thiocyanate will also produce characteristic Raman bands. The ring stretching modes typically appear in the 1600-1400 cm⁻¹ region. The C-H in-plane bending vibrations are found in the 1300-1000 cm⁻¹ range, while the out-of-plane bending vibrations are observed at lower frequencies. orientjchem.org In a study of a composite material, the aromatic C=C bonds showed a characteristic Raman scattering peak at 1610 cm⁻¹. scielo.br

Table 2: Characteristic FT-Raman Bands for Thiocyanate-Containing Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Thiocyanate (-SCN) | C≡N stretch | ~2120 | nih.gov |

| Thiocyanate (-SCN) | C-S stretch | ~747 | nih.gov |

| Thiocyanate (-SCN) | Bending mode | ~450 | nih.gov |

| Aromatic Ring | C=C stretch | ~1610 | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. For 2-hydroxyphenyl thiocyanate, the spectrum is expected to show signals for the aromatic protons and the hydroxyl proton.

The aromatic protons of the benzene ring will appear in the chemical shift range of approximately 6.5-8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the hydroxyl and thiocyanate groups. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally found in the range of 4-12 ppm. In a study of N-(2-hydroxyphenyl)benzamide, the ¹H NMR spectra in DMSO-d₆ showed two downfield signals. nih.gov In another study of fused azo-linked 1,2,4-triazole-3-thione derivatives containing a 2-hydroxyphenyl moiety, the hydroxyl proton appeared as a singlet at δ 12.31 ppm. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of 2-hydroxyphenyl thiocyanate, signals are expected for the carbons of the aromatic ring and the carbon of the thiocyanate group.

The aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be deshielded and appear at a higher chemical shift compared to the other aromatic carbons. Similarly, the carbon attached to the thiocyanate group (C-SCN) will also be influenced by the electronegativity of the sulfur and nitrogen atoms. The chemical shift for the carbon atom of the thiocyanate group (C≡N) is expected to be in the range of 110-120 ppm. A study on ¹³C NMR of thiocyanate model compounds provides reference data for the chemical shift of the thiocyanate carbon. In the ¹³C NMR spectrum of 5-(5-(2-phenyldiazenyl)-2-hydroxyphenyl)-1,2-dihydro-1-phenyl-1,2,4-triazole-3-thione, the aromatic carbons appeared in the range of 122.24-159.92 ppm. researchgate.net

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-Hydroxyphenyl Thiocyanate

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | |

| ¹H | Hydroxyl (Ar-OH) | 4.0 - 12.0 (broad) | researchgate.net |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | |

| ¹³C | Thiocyanate (-SC ≡N) | 110 - 120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For 2-hydroxyphenyl thiocyanate, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions of the aromatic ring.

The presence of the hydroxyl and thiocyanate substituents on the benzene ring will influence the position and intensity of these absorption bands. A study of 2-(2'-hydroxyphenyl) benzoxazole (B165842) derivatives, which are structurally related to 2-hydroxyphenyl thiocyanate, showed maximum absorption wavelengths (λmax) in the range of 336 to 374 nm. These compounds are effective UV absorbers due to their ability to undergo excited-state intramolecular proton transfer (ESIPT). The UV-Vis spectrum of a manganese mercury thiocyanate crystal showed a cut-off wavelength of 206 nm and a bandgap of 6 eV. The specific λmax for 2-hydroxyphenyl thiocyanate will depend on the solvent used, as solvatochromic shifts can occur.

Computational Chemistry Studies Relevant to 2 Hydroxyphenyl Thiocyanate Systems

Theoretical Frameworks and Methodologies

A variety of computational methods are employed to study hydroxyphenyl and thiocyanate-containing compounds, providing a robust framework for understanding their chemical and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular geometry and electronic structure of organic compounds. mdpi.comrsc.orgresearchgate.networldsresearchassociation.com For systems related to 2-hydroxyphenyl thiocyanate (B1210189), DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G**, 6-311++G(d,p)), provide accurate descriptions of bond lengths, bond angles, and dihedral angles. mdpi.comtandfonline.comorientjchem.org

Studies on related hydroxyphenyl derivatives, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one and 3-(2-Hydroxyphenyl)-1-phenyl propanone, have demonstrated excellent agreement between DFT-optimized geometries and experimental data from X-ray diffraction. mdpi.comtandfonline.com These calculations are crucial for understanding the stable conformations of the molecule. For instance, the planarity of the molecule can be assessed, and deviations, such as the rotation of phenyl rings, can be quantified. orientjchem.org

The electronic properties, including the distribution of electron density, are also elucidated through DFT. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals regions susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com The HOMO-LUMO energy gap is a key parameter indicating the chemical reactivity and kinetic stability of the molecule. tandfonline.comworldscientific.com In studies of 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives, DFT calculations have shown how substituents can dramatically affect the HOMO and LUMO energy levels, which in turn influences the molecule's fluorescence properties. rsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational vibrational frequency analysis is instrumental in assigning the observed spectral bands to specific molecular motions. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules in their ground state. orientjchem.org

For thiocyanate-containing compounds, the vibrational modes of the SCN group are of particular interest. The C≡N stretching frequency, typically observed in the range of 2000-2100 cm⁻¹, is a sensitive probe of the molecular environment and bonding. aip.orgtandfonline.com Its position can indicate whether the thiocyanate is free or coordinated to a metal, and through which atom (S or N). dtic.milacs.org Similarly, the C-S stretching and S-C-N bending modes provide further structural information. aip.orgscispace.com

Normal Co-ordinate Analysis (NCA) is employed to provide a detailed description of the vibrational modes by calculating the Potential Energy Distribution (PED). orientjchem.org This analysis quantifies the contribution of individual internal coordinates (like bond stretching and angle bending) to each normal mode, allowing for unambiguous assignments of complex vibrational spectra. orientjchem.org

While DFT calculations provide good estimates of vibrational frequencies, they often systematically overestimate the experimental values due to the harmonic approximation and basis set limitations. The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a technique used to improve the agreement between theoretical and experimental vibrational spectra. orientjchem.org

This method involves scaling the computed force constants with a set of scale factors. These factors are optimized to reproduce experimental frequencies for a set of related molecules. The application of SQMFF has been shown to yield vibrational frequencies with a high degree of accuracy. For instance, in a study of glyoxal, acrolein, butadiene, formaldehyde, and ethylene, the use of scaled quantum mechanical force fields provided excellent agreement with experimental data. nih.gov This methodology is valuable for obtaining a more precise understanding of the vibrational dynamics of molecules like 2-hydroxyphenyl thiocyanate.

Computational Exploration of Thiocyanate Reactivity and Mechanisms

Computational methods are pivotal in unraveling the complex reaction mechanisms of thiocyanate species, particularly in electrochemical contexts.

The electrochemical oxidation of thiocyanate (SCN⁻) is a complex process that has been elucidated through a combination of experimental techniques and quantum chemical calculations. grafiati.comresearchgate.net DFT calculations have been instrumental in understanding the thermodynamics and kinetics of the elementary steps involved. researchgate.net

Studies have shown that the oxidation of SCN⁻ can proceed through the formation of a thiocyanate radical (•SCN), which can then dimerize to form thiocyanogen (B1223195) ((SCN)₂). researchgate.netrsc.org Computational models can predict the feasibility of these reactions. For example, DFT calculations have indicated that the reaction of a thiocyanate anion with a thiocyanate radical is thermodynamically favorable. researchgate.net

Furthermore, computational studies have explored the role of catalysts in the electrochemical oxidation of thiocyanate. The use of modified cobalt phthalocyanines (CoPc) as electrocatalysts has been investigated using DFT. rsc.org These calculations revealed how electron-donating and electron-withdrawing groups on the phthalocyanine (B1677752) ring affect the catalytic efficiency by modulating the electronic structure of the cobalt center and its interaction with the thiocyanate ion. rsc.orgacs.org Such insights are crucial for the rational design of more efficient catalysts. rsc.org

Molecular Modeling for Structure-Activity Relationship Insights

Molecular modeling encompasses a range of computational techniques used to understand and predict the relationship between a molecule's structure and its biological or chemical activity. researchgate.netdntb.gov.uabohrium.comnih.gov

For compounds containing thiocyanate or hydroxyphenyl moieties, Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate chemical structure with activity. nih.govundip.ac.idresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. Descriptors can include steric, electronic, and lipophilic properties. researchgate.net For instance, a QSAR study on 3-thiocyanate-1H-indole derivatives used descriptors like dipole moment and atomic charges to develop a model for predicting anticancer activity. researchgate.net

Molecular docking is another powerful molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. worldsresearchassociation.comtandfonline.com This is particularly relevant in drug design, where the "ligand" is typically a small molecule and the "receptor" is a biological macromolecule like a protein. For example, docking studies have been performed on hydroxyphenyl-containing compounds to evaluate their potential as enzyme inhibitors by predicting their binding affinity and interactions with the active site of the target protein. mdpi.comtandfonline.com These computational approaches provide valuable insights that can guide the synthesis and development of new functional molecules. acs.orgacs.org

Analytical Methodologies Involving Derivatization of Thiocyanate Moieties

Derivatization for Enhanced Detection and Quantification

Derivatization is a key strategy to improve the analytical characteristics of thiocyanate (B1210189). This process involves a chemical reaction that transforms the SCN⁻ ion into a new compound with properties better suited for detection, such as fluorescence or strong UV absorbance. By converting thiocyanate into a derivative, analysts can significantly lower the limits of detection and quantification.

Several reagents are employed for this purpose. For instance, a highly sensitive high-performance liquid chromatography (HPLC) method utilizes 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (Br-MBX) as a derivatizing agent. oup.comnih.gov This reaction yields a fluorogenic derivative that can be readily measured with high sensitivity using a fluorescence detector. oup.comnih.gov Another approach involves derivatization with pentafluorobenzyl bromide, which converts the thiocyanate anion into pentafluorobenzyl thiocyanate. nih.gov This derivative is volatile and highly electronegative, making it ideal for analysis by gas chromatography with electron capture detection (GC-ECD), a technique known for its high sensitivity to halogenated compounds. nih.gov

The primary advantages of derivatizing thiocyanate moieties include:

Increased Sensitivity: Introduction of fluorophores or electrophores leads to derivatives that can be detected at much lower concentrations than the original ion. oup.comnih.govnih.gov

Improved Selectivity: The derivatization reaction can be specific to the thiocyanate ion, reducing interference from other components in the sample matrix.

Enhanced Chromatographic Properties: Derivatization can improve the separation characteristics of the analyte on chromatographic columns. oup.comnih.gov

Spectrophotometric and Chromatographic Quantification Methods Utilizing Thiocyanate Derivatization

Both spectrophotometry and chromatography are widely used for quantifying thiocyanate, often relying on derivatization or complexation to function effectively.

Spectrophotometric Methods: These methods are often based on the formation of colored complexes. A classic example is the reaction of thiocyanate with ferric iron (Fe³⁺) to produce a series of intensely red-colored iron-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺. razi.ac.irrazi.ac.ir The color intensity, which is measured with a spectrophotometer, is directly proportional to the thiocyanate concentration. razi.ac.irrazi.ac.ir Another technique involves complexation with mercury(II), where the excess unreacted mercury(II) is subsequently determined spectrophotometrically after reacting it with a ligand like N-phenylbenzohydroxamic acid. rsc.org

Chromatographic Methods: Chromatography offers superior separation and is frequently coupled with derivatization for trace analysis of thiocyanate.

High-Performance Liquid Chromatography (HPLC): HPLC methods combined with derivatization provide high sensitivity. In one method, thiocyanate is derivatized with Br-MBX, and the resulting fluorescent product is separated on a C18 reversed-phase column and detected with excitation and emission wavelengths set at 355 nm and 430 nm, respectively. oup.com This approach achieves a detection limit as low as 3.3 ± 1.2 femtomoles. oup.comnih.gov

Gas Chromatography (GC): For GC analysis, thiocyanate is converted into a volatile derivative. The use of pentafluorobenzyl bromide as a derivatizing agent allows for the quantification of thiocyanate as pentafluorobenzyl thiocyanate using a GC-ECD system. nih.gov This method has been successfully applied to determine thiocyanate levels in wastewater and human saliva. nih.gov

Ion Chromatography (IC): While some IC methods can detect underivatized thiocyanate using UV detection at around 210 nm, derivatization is often required for trace analysis in complex biological samples like blood. oup.comnih.govnih.gov For instance, in a method for simultaneously determining cyanide and thiocyanate, cyanide is derivatized to a fluorescent product, while the underivatized thiocyanate is detected by UV absorption. nih.gov

The table below summarizes key parameters for various chromatographic methods used for thiocyanate quantification.

| Analytical Method | Derivatizing Agent | Derivative Formed | Detection Method | Limit of Detection (LOD) | Sample Matrix |

| HPLC | 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (Br-MBX) | Fluorogenic derivative | Fluorimetric | ~3.3 fmol | Saliva, Plasma |

| GC | Pentafluorobenzyl bromide | Pentafluorobenzyl thiocyanate | Electron Capture (ECD) | ~34 pmol | Wastewater, Saliva |

| Ion Chromatography | None (for SCN⁻) | N/A | UV (210 nm) | 86 pmol/mL | Blood |

Applications in Complex Matrix Analysis (e.g., using metal thiocyanate complexes for quantification)

Analyzing thiocyanate in complex matrices such as blood, plasma, urine, and saliva is essential for clinical and forensic purposes. rsc.orgoup.comnih.gov The presence of numerous interfering substances in these samples makes direct measurement difficult. Derivatization and complexation are critical for achieving the necessary selectivity and sensitivity.

The formation of metal-thiocyanate complexes is a well-established analytical strategy. Transition metals, particularly hard metal cations like Fe(III), Cr(III), and Ni(II), tend to form N-bonded complexes (isothiocyanates), while softer metals like Pd(II), Pt(II), and Au(III) form S-bonded complexes. wikipedia.org The distinct and often intense colors of these complexes make them suitable for spectrophotometric quantification. The deep red color resulting from the reaction between ferric ions and thiocyanate is one of the oldest and most well-known qualitative tests and has been adapted for quantitative analysis. wikipedia.org

This principle is applied to determine thiocyanate in biological fluids. For example, a spectrophotometric method has been developed for the determination of thiocyanate in human blood serum and urine by first complexing it with mercury(II). rsc.org The concentration is then calculated based on the reaction of the remaining mercury(II) with a colorimetric reagent. rsc.org These metal complex-based methods provide a robust and accessible means for quantification in intricate biological and environmental samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.